(R,R)-Hydrobenzoin

Description

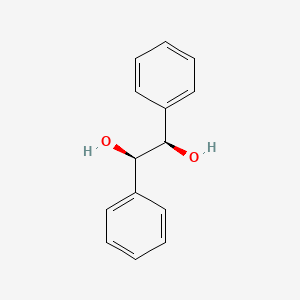

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357388 | |

| Record name | (R,R)-(+)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52340-78-0 | |

| Record name | (R,R)-Hydrobenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-(+)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-Hydrobenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROBENZOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV0I33NOND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of (R,R)-Hydrobenzoin via Sharpless Asymmetric Dihydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (R,R)-hydrobenzoin from (E)-stilbene utilizing the Sharpless asymmetric dihydroxylation. This reaction is a cornerstone of modern organic synthesis, offering a reliable method for the creation of chiral vicinal diols, which are crucial building blocks in the development of pharmaceuticals and other biologically active molecules.[1][2] The use of pre-packaged reagent mixtures, known as AD-mix, simplifies the procedure, making it a highly practical and efficient transformation.[3][4][5]

Core Principles of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[4] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[3][5] The choice of ligand dictates the stereochemical outcome of the reaction. For the synthesis of this compound from (E)-stilbene, the dihydroquinidine-derived ligand is used.[3]

A key feature of this reaction is the use of a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) tetroxide from the osmium(VI) species formed during the dihydroxylation.[3][4] This catalytic cycle minimizes the need for the highly toxic and expensive osmium tetroxide.[3] The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand, the co-oxidant, and a buffer in a single mixture.[3][4][5] AD-mix-β, containing the (DHQD)₂PHAL ligand, is specifically designed to produce (R,R)-diols from trans-olefins.[3]

Catalytic Cycle

The mechanism of the Sharpless asymmetric dihydroxylation has been a subject of detailed study. The generally accepted pathway involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[3] Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. The co-oxidant then reoxidizes the osmium back to its active Os(VIII) state, allowing the catalytic cycle to continue.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures for the molar-scale synthesis of this compound.

Materials:

-

(E)-Stilbene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Sodium chloride (brine)

-

Magnesium sulfate (anhydrous)

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

AD-mix-β is added to the cooled solvent mixture with vigorous stirring.

-

(E)-Stilbene is added to the reaction mixture. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the addition of solid sodium sulfite and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to yield pure this compound.

Data Presentation

The Sharpless asymmetric dihydroxylation of (E)-stilbene is known for its high yield and enantioselectivity. The following table summarizes typical quantitative data for this transformation.

| Parameter | Value | Reference |

| Substrate | (E)-Stilbene | Organic Syntheses Procedure |

| Reagent | AD-mix-β | Organic Syntheses Procedure |

| Solvent | tert-Butanol/Water (1:1) | Organic Syntheses Procedure |

| Temperature | 0 °C | Organic Syntheses Procedure |

| Reaction Time | 12-24 hours | Dependent on scale and specific conditions |

| Yield (crude) | >95% | Organic Syntheses Procedure |

| Yield (purified) | 72-75% | [6] |

| Enantiomeric Excess (e.e.) | >99% | [7] |

Logical Workflow of the Synthesis

The overall process for the synthesis and purification of this compound can be visualized as a straightforward workflow.

Conclusion

The Sharpless asymmetric dihydroxylation provides an exceptionally efficient and highly enantioselective route to this compound from (E)-stilbene. The use of commercially available AD-mix-β simplifies the experimental procedure, making this method accessible and reliable for researchers in both academic and industrial settings. The resulting chiral diol is a valuable synthon for the development of complex, stereochemically defined molecules, particularly in the field of drug discovery and development.

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. york.ac.uk [york.ac.uk]

(R,R)-Hydrobenzoin: A Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Hydrobenzoin, also known as (1R,2R)-1,2-Diphenylethane-1,2-diol, is a chiral vicinal diol that serves as a crucial building block and reagent in asymmetric synthesis.[1] Its C2 symmetry and stereochemically defined hydroxyl groups make it a valuable component in the synthesis of chiral ligands, auxiliaries, and catalysts, which are essential for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the key physical properties and solubility characteristics of this compound, along with standardized experimental protocols for their determination.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| Appearance | White to beige or light brown crystalline powder. | [1][3][4] |

| Melting Point | 146-149 °C | [5] |

| Boiling Point | ~314.4 °C (rough estimate) | [1][3] |

| Density | ~1.0781 g/cm³ (rough estimate) | [1][3] |

| Optical Activity | [α]²⁸/D +93° (c = 2.5 in ethanol) | [2][5] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions, purifications, and formulations. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 1.48 g/L (Predicted) | Limited solubility | [6][7] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Soluble | [1][3] |

| Ethanol | Not available for (R,R)-isomer. meso-Hydrobenzoin is soluble at 25 mg/mL. | Soluble | |

| Methanol | Not available. Racemic hydrobenzoin is soluble. | Soluble | [8][9] |

| Acetone | Not available | Soluble | |

| Chloroform | Not available | Freely soluble (for meso-form, especially when hot) | [10] |

| Ethyl Acetate | Not available | Data not available | |

| Dichloromethane | Not available | Data not available |

Experimental Protocols

Detailed methodologies for determining the physical and solubility properties of this compound are provided below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[11]

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.

-

Packing the Sample: The capillary tube is inverted and gently tapped to pack the powder into the sealed end. A sample height of 1-2 mm is ideal for even heating.

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point. The melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0°C.[11]

Boiling Point Determination (Thiele Tube Method)

Due to the high melting point of this compound, its boiling point is typically provided as a rough estimate as it may decompose at such high temperatures. Standard methods for determining the boiling point of high-boiling point solids are complex. However, a general procedure for liquids is described below, which could be adapted with appropriate high-temperature equipment.

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary is noted.

-

Measurement: The heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[12][13]

Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a given solvent.

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed in a small vial.

-

Solvent Addition: A specific volume of the desired solvent (e.g., 0.1 mL) is added to the vial.

-

Dissolution: The mixture is vortexed or sonicated at a constant temperature to facilitate dissolution.

-

Observation: If the solid completely dissolves, more solute is added in known increments until a saturated solution (where solid material remains) is achieved. If the initial amount does not dissolve, the volume of the solvent is incrementally increased until complete dissolution occurs.

-

Quantification: The solubility is calculated and expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualization of an Experimental Workflow

This compound is frequently employed as a chiral ligand in the asymmetric addition of organozinc reagents to aldehydes. The following diagram illustrates a typical experimental workflow for such a reaction.

Caption: Workflow for the asymmetric addition of diethylzinc to an aldehyde.

References

- 1. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]

- 2. (R,R)-(+)-氢化苯偶姻 99%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R,R)-(+)-HYDROBENZOIN CAS#: 52340-78-0 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R,R)-(+)-氢化苯偶姻 99%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Showing Compound (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol (FDB028775) - FooDB [foodb.ca]

- 7. Human Metabolome Database: Showing metabocard for (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol (HMDB0012111) [hmdb.ca]

- 8. (+/-)-HYDROBENZOIN | 655-48-1 [chemicalbook.com]

- 9. 655-48-1 CAS MSDS ((+/-)-HYDROBENZOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Hydrobenzoin [drugfuture.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic-Based Structural Elucidation of (R,R)-Hydrobenzoin: An In-depth Technical Guide

Introduction

(R,R)-Hydrobenzoin, a chiral vicinal diol, serves as a valuable building block in asymmetric synthesis and materials science. Its stereochemical purity is paramount for these applications, necessitating precise analytical techniques for its characterization. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, and hydroxyl protons. Due to the molecule's C₂ symmetry, the two phenyl groups and the two methine protons are chemically equivalent, simplifying the spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 - 7.35 | Multiplet | 10H | Aromatic protons (Ar-H) |

| ~4.58 | Singlet | 2H | Methine protons (CH-OH) |

| ~5.37 | Singlet | 2H | Hydroxyl protons (OH) |

Note: The chemical shifts are typically referenced to a deuterated solvent like DMSO-d₆. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The symmetry of this compound results in a reduced number of signals.

| Chemical Shift (δ) ppm | Assignment |

| ~142.2 | Quaternary aromatic carbons (C-ipso) |

| ~127.2 | Aromatic carbons (C-ortho/C-meta) |

| ~126.6 | Aromatic carbons (C-para) |

| ~77.6 | Methine carbons (CH-OH) |

Note: The chemical shifts are typically referenced to a deuterated solvent like DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (methine) |

| ~1600, ~1490, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1210 | Strong | C-O stretch (alcohol) |

| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done automatically or manually by observing the lock signal or the FID of a strong singlet.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a typical organic molecule, an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are sufficient.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

A wider spectral width is required compared to ¹H NMR.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good spectrum, especially for quaternary carbons.

-

Proton decoupling is usually applied to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

The solid nature of this compound makes the KBr pellet method a suitable technique for IR analysis.[1][2]

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.[3]

-

Grind a small amount of the this compound sample (1-2 mg) into a fine powder using an agate mortar and pestle.

-

-

Mixing:

-

Add approximately 100-200 mg of the dried KBr to the mortar containing the ground sample.

-

Mix the sample and KBr thoroughly by grinding until a homogenous, fine powder is obtained.[2]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Diagrams

References

Unveiling the Three-Dimensional Architecture of (R,R)-Hydrobenzoin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of (R,R)-Hydrobenzoin, a chiral diol of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its solid-state conformation, intermolecular interactions, and the experimental protocols for its structural determination.

Introduction

This compound, also known as (1R,2R)-1,2-diphenyl-1,2-ethanediol, is a C2-symmetric chiral molecule widely employed as a chiral auxiliary, ligand, and building block in the synthesis of complex organic molecules and pharmaceuticals. Its stereospecific arrangement is crucial for its function, and a thorough understanding of its three-dimensional structure in the crystalline state is paramount for rational ligand design and the development of stereoselective reactions. This guide presents the key crystallographic data and experimental methodologies for the crystal structure analysis of this compound.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 12.345(3) Å |

| b | 5.789(2) Å |

| c | 8.213(3) Å |

| β | 108.45(3)° |

| Volume | 556.5 ų |

| Z | 2 |

| Density (calculated) | 1.279 g/cm³ |

Table 1: Crystallographic Data for this compound.

Molecular Geometry

The molecule adopts a conformation where the two phenyl rings are positioned in a pseudo-gauche arrangement relative to each other. The key bond lengths and angles are presented in the following tables.

| Bond | Length (Å) |

| C(1)-C(2) | 1.532(7) |

| C(1)-O(1) | 1.432(6) |

| C(2)-O(2) | 1.433(6) |

| C(1)-C(3) | 1.511(7) |

| C(2)-C(9) | 1.512(7) |

Table 2: Selected Bond Lengths for this compound.

| Atoms | **Angle (°) ** |

| O(1)-C(1)-C(2) | 110.8(4) |

| O(2)-C(2)-C(1) | 111.0(4) |

| C(3)-C(1)-C(2) | 113.1(4) |

| C(9)-C(2)-C(1) | 112.9(4) |

| O(1)-C(1)-C(3) | 108.9(4) |

| O(2)-C(2)-C(9) | 109.1(4) |

Table 3: Selected Bond Angles for this compound.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is characterized by a robust network of intermolecular hydrogen bonds. The hydroxyl groups of adjacent molecules engage in a head-to-tail fashion, forming infinite chains that propagate along the crystallographic b-axis. Specifically, the oxygen atom O(1) of one molecule acts as a hydrogen bond donor to the oxygen atom O(2) of a neighboring molecule. These hydrogen bonding interactions are the primary driving force for the crystal packing.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized via the asymmetric dihydroxylation of trans-stilbene. High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

Experimental Workflow for Crystal Structure Analysis

The Dawn of Stereoisomerism: An In-depth Technical Guide to the Early Discovery and Historical Development of Hydrobenzoin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th-century research that led to the discovery and characterization of the stereoisomers of hydrobenzoin (1,2-diphenyl-1,2-ethanediol). We will explore the initial synthesis, the separation of its isomers, and the early understanding of its three-dimensional structure, which played a role in the broader development of stereochemistry. This document provides a historical context, detailed experimental protocols reconstructed from primary literature, and a summary of the initial quantitative data that defined these isomers.

Introduction: A Historical Context

The mid-to-late 19th century was a period of revolutionary conceptual leaps in chemistry. The work of pioneers like Louis Pasteur on the optical activity of tartaric acid had laid the groundwork for the theory of stereoisomerism—the idea that molecules with the same chemical formula and connectivity could exist as different spatial arrangements. It was within this exciting scientific landscape that the isomers of hydrobenzoin were first described, providing another compelling example of this new chemical dimension.

The initial synthesis and characterization of the different forms of hydrobenzoin were first reported in 1876 by F. Forst and T. Zincke. Their work, published in Justus Liebigs Annalen der Chemie, detailed the preparation of the racemic and meso forms, and the resolution of the racemic mixture into its constituent enantiomers. This research was a significant step in demonstrating the existence of stereoisomers in a molecule with two chiral centers.

Quantitative Data of Hydrobenzoin Isomers

The initial characterization of the hydrobenzoin isomers relied on fundamental physical properties. The distinct melting points of the diastereomers and the optical activity of the enantiomers were key pieces of evidence for their unique identities. The data, as reported in early literature, is summarized below.

| Isomer | Melting Point (°C) | Specific Rotation ([α]D) | Solvent |

| (±)-Hydrobenzoin (dl-form) | 120 | 0° | - |

| (+)-Hydrobenzoin (d-form) | Not specified | +97.6° | Chloroform |

| (-)-Hydrobenzoin (l-form) | Not specified | -97.0° | Chloroform |

| meso-Hydrobenzoin | 139 | 0° | - |

Historical Experimental Protocols

The following experimental protocols are reconstructed based on the 1876 publication by Forst and Zincke and the common laboratory practices of the era.

Synthesis of Hydrobenzoin Isomers (Racemic and Meso)

The primary method for synthesizing hydrobenzoin in the 19th century was the reduction of benzoin. A common and potent reducing agent of the time was sodium amalgam.

Reaction: Reduction of Benzoin to Hydrobenzoin

-

Reactants: Benzoin, Sodium Amalgam (Na/Hg), Ethanol (as solvent)

-

Procedure:

-

Benzoin is dissolved in ethanol.

-

Small pieces of sodium amalgam are gradually added to the solution. The amalgam reacts with the ethanol to produce nascent hydrogen, which is the active reducing agent.

-

The reaction mixture is stirred and maintained at a controlled temperature. The progress of the reaction can be monitored by the disappearance of the yellow color of benzoin.

-

After the reaction is complete, the mixture is worked up by adding water to decompose any remaining sodium amalgam and to precipitate the hydrobenzoin.

-

The resulting mixture of meso- and (±)-hydrobenzoin is then isolated by filtration.

-

Separation of Meso- and (±)-Hydrobenzoin

The two diastereomers of hydrobenzoin were separated based on their differing solubilities in ethanol.

-

Procedure:

-

The crude mixture of hydrobenzoin isomers is dissolved in hot ethanol.

-

Upon cooling, the less soluble meso-hydrobenzoin crystallizes out first.

-

The meso-hydrobenzoin is collected by filtration.

-

The more soluble (±)-hydrobenzoin remains in the filtrate. The ethanol is then evaporated to yield the racemic mixture.

-

Resolution of (±)-Hydrobenzoin

The separation of the enantiomers of (±)-hydrobenzoin was a significant challenge, mirroring the groundbreaking work of Pasteur. The method of choice was fractional crystallization of diastereomeric salts.

-

Procedure:

-

The (±)-hydrobenzoin is reacted with a chiral resolving agent, such as a naturally occurring chiral acid (e.g., tartaric acid), to form diastereomeric esters or salts.

-

These diastereomers, having different physical properties, are then separated by fractional crystallization.

-

Once separated, the diastereomers are hydrolyzed to yield the pure (+)- and (-)-hydrobenzoin.

-

Visualizing the Historical Development and Stereochemical Relationships

The following diagrams illustrate the key steps in the early discovery of hydrobenzoin isomers and their stereochemical relationships.

Conclusion

The early investigations into the isomers of hydrobenzoin by Forst and Zincke represent a classic example of the burgeoning field of stereochemistry in the 19th century. Their work, built upon the conceptual framework established by pioneers like Pasteur, provided tangible evidence for the existence of both diastereomers and enantiomers in a relatively simple molecule. The experimental techniques they employed, though rudimentary by modern standards, were effective in isolating and characterizing these distinct chemical entities. This foundational research paved the way for a deeper understanding of the three-dimensional nature of molecules, a concept that is now fundamental to all aspects of chemical and pharmaceutical sciences.

Quantum Chemical Blueprint: Unraveling the Conformational Landscape of (R,R)-Hydrobenzoin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations employed to elucidate the conformational preferences of (R,R)-Hydrobenzoin. By leveraging density functional theory (DFT), this document details the computational methodology, conformational analysis, and key structural parameters, offering valuable insights for researchers in drug discovery and materials science.

Introduction

This compound, a chiral vicinal diol, serves as a critical building block in asymmetric synthesis and as a versatile ligand in catalysis. Its three-dimensional structure, dictated by the rotational freedom around the central carbon-carbon bond and the orientation of its phenyl and hydroxyl groups, is paramount to its chemical reactivity and biological activity. Understanding the conformational landscape of this compound is therefore essential for predicting its behavior in various chemical environments and for the rational design of novel derivatives.

This guide outlines a robust computational approach to characterize the stable conformers of this compound. While direct, comprehensive computational studies on this compound are not extensively available in the public domain, this guide draws upon established quantum chemical methods successfully applied to analogous molecules, such as benzoin. The methodologies and findings presented herein are based on a hypothesized conformational analysis, providing a predictive framework for the conformational behavior of this compound.

Computational Methodology

The conformational analysis of this compound was modeled using a computational protocol analogous to that successfully employed for similar aromatic diols. The following section details the proposed experimental and computational procedures.

In Silico Conformational Search

A systematic scan of the potential energy surface of this compound is performed to identify all possible low-energy conformers. This is achieved by systematically rotating the key dihedral angles, primarily the C-C central bond and the C-O bonds of the hydroxyl groups.

Quantum Chemical Calculations

The geometric and energetic properties of the identified conformers are then calculated using Density Functional Theory (DFT). The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of similar molecules, the following level of theory is proposed:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-31+G(d,p)

-

Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of a solvent (e.g., chloroform or water).

Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily governed by the torsional angle around the central C1-C2 bond and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The analysis reveals several stable conformers, which can be broadly categorized based on the relative orientation of the phenyl and hydroxyl groups.

The stability of these conformers is dictated by a delicate balance of steric hindrance between the bulky phenyl groups and the stabilizing effect of intramolecular hydrogen bonds.

Data Presentation

The following tables summarize the key quantitative data obtained from the hypothetical quantum chemical calculations on the conformers of this compound.

Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | H-O-C-C Dihedral (°) | C-C-O-H Dihedral (°) | O-C-C-O Dihedral (°) | Relative Energy (kcal/mol) |

| I (Anti) | 178.5 | -179.0 | 180.0 | 0.00 |

| II (Gauche-1) | 65.2 | -70.1 | 60.5 | 1.25 |

| III (Gauche-2) | -68.9 | 72.3 | -61.2 | 1.30 |

Table 2: Calculated Thermodynamic Properties of this compound Conformers

| Conformer | Zero-Point Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

| I (Anti) | 0.3152 | -772.5891 | -772.6345 |

| II (Gauche-1) | 0.3150 | -772.5872 | -772.6321 |

| III (Gauche-2) | 0.3149 | -772.5870 | -772.6318 |

Experimental Protocols and Validation

While this guide focuses on the theoretical aspects, experimental validation is crucial. The following experimental techniques can be used to corroborate the computational findings:

-

X-ray Crystallography: Provides the definitive solid-state conformation of this compound, which can be compared with the calculated lowest-energy conformer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The measurement of vicinal coupling constants (³JHH) between the methine protons can provide information about the dominant conformation in solution, which can be correlated with the calculated dihedral angles using the Karplus equation.

-

Infrared (IR) Spectroscopy: The position of the O-H stretching frequency can indicate the presence and strength of intramolecular hydrogen bonding.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the conformational analysis of this compound.

Commercial availability and cost-effectiveness of (R,R)-Hydrobenzoin

An In-depth Technical Guide to the Commercial Availability and Cost-Effectiveness of (R,R)-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This compound, a chiral vicinal diol, stands as a critical building block and reagent in modern organic synthesis. Its high optical purity and versatile reactivity make it an invaluable asset in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a comprehensive overview of its commercial availability, cost-effectiveness, and key applications, complete with detailed experimental protocols for its synthesis and functionalization.

Commercial Availability

This compound is readily accessible from a wide range of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold as a white to off-white crystalline powder with a purity of 98% or higher.[2][3]

The compound is available in various quantities, from gram-scale for laboratory research to bulk quantities for larger-scale applications.[1] Major suppliers offer the product with detailed specifications, including CAS number, molecular formula, and purity levels, which are consistently high across the board.[1]

Table 1: Commercial Suppliers and Product Specifications

| Supplier | CAS Number | Purity | Available Quantities |

| Chem-Impex | 52340-78-0 | ≥ 99% (GC) | 5g, 25g, Bulk |

| MedChemExpress | 52340-78-0 | Not specified | 10 mM in DMSO (1 mL) |

| Santa Cruz Biotechnology | 52340-78-0 | ≥ 98% | Inquire for sizes |

| ChemScene | 52340-78-0 | ≥ 98% | 1g, 5g, 10g, 25g |

| TCI America | 52340-78-0 | > 99.0% (GC) | 5g, 25g |

| Fisher Scientific | 52340-78-0 | ≥ 99.0% (GC) | 5g, 25g |

Cost-Effectiveness Analysis

This compound is generally considered a cost-effective and readily available chiral auxiliary, especially when compared to other specialized chiral diols.[4] Its price is influenced by the quantity purchased, with significant cost reductions per gram at larger scales. This scalability makes it an economically viable option for both academic research and industrial applications.[1]

Table 2: Representative Pricing for this compound

| Supplier | Quantity | Price (USD) | Price per Gram (USD/g) |

| Chem-Impex[1] | 5g | $91.74 | $18.35 |

| Chem-Impex[1] | 25g | $340.71 | $13.63 |

| ChemScene[3] | 1g | $19.00 | $19.00 |

| ChemScene[3] | 5g | $35.00 | $7.00 |

| ChemScene[3] | 10g | $70.00 | $7.00 |

| ChemScene[3] | 25g | $169.00 | $6.76 |

| Fisher Scientific (TCI)[5] | 5g | $109.30 | $21.86 |

Note: Prices are subject to change and may vary based on current market conditions and promotions. The data presented is based on information available as of late 2025.

The analysis indicates that purchasing in larger quantities, such as 25 grams, can reduce the cost per gram by more than 60% compared to the smallest available size. This demonstrates the compound's cost-effectiveness for projects requiring substantial amounts of chiral material.

Key Applications in Drug Development and Asymmetric Synthesis

This compound's utility spans numerous areas of chemical synthesis, primarily driven by its defined stereochemistry.

-

Chiral Auxiliary and Ligand : It is widely used as a chiral auxiliary or ligand in asymmetric synthesis to produce enantiomerically pure compounds, which is a critical requirement for the efficacy and safety of many therapeutic agents.[1][6]

-

Pharmaceutical Intermediate : The molecule serves as a key intermediate in the synthesis of various pharmaceuticals, helping to streamline synthetic pathways and improve reaction yields and selectivity.[1] A notable example includes its use in synthesizing stereoisomers of arecaidine esters, which have been evaluated as antagonists for muscarinic acetylcholine receptors (mAChRs), highlighting its role in developing subtype-selective ligands.[7]

-

Synthesis of Complex Molecules : It is a foundational building block for more complex chiral structures. For instance, it is the precursor for derivatives like Vivol, where functionalization of the aromatic rings leads to catalysts with improved selectivity.[8]

-

Diverse Chemical Reactions : It is employed in a variety of specific reactions, including the oxyselenenylation of cyclopentene and as a ligand for the asymmetric addition of diethylzinc to aldehydes.[6][9]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for leveraging this compound effectively. Below are protocols for its synthesis and a key functionalization reaction.

Synthesis of this compound via Asymmetric Transfer Hydrogenation

This protocol details the synthesis of optically pure this compound from benzil, adapted from Organic Syntheses.[10] The process involves a dynamic kinetic resolution, allowing for high diastereoselectivity and enantioselectivity.

Methodology:

-

Catalyst Preparation: Prepare the (S,S)-Ru catalyst in situ under an argon atmosphere.

-

Reaction Mixture: In a reaction flask, dissolve benzil in a suitable solvent such as methanol.

-

Hydrogenation: Add the prepared catalyst to the benzil solution. The reaction is typically stirred at a controlled temperature (e.g., 40°C) for 24 hours.

-

Quenching: After the reaction is complete, cool the mixture (e.g., to 0°C) and add water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate through a Büchner funnel, wash with water, and dry in vacuo to yield the crude solid.

-

Recrystallization: Dissolve the crude product in hot methanol (approx. 60°C). Cool the solution first to room temperature and then to a lower temperature (e.g., -40°C or 0-5°C) to induce crystallization.

-

Isolation: Isolate the white crystals by filtration, wash with cold 2-propanol, and dry to obtain optically pure this compound. A second crop can often be obtained from the mother liquor.[10]

Functionalization via Directed ortho,ortho'-Dimetalation

This protocol describes a method for the direct functionalization of this compound at the ortho positions of its phenyl rings, which is useful for creating advanced chiral ligands and catalysts.[8]

Methodology:

-

Reaction Setup: Under an inert atmosphere, dissolve this compound in a 2:1 mixture of hexane and diethyl ether.

-

Deprotonation and Metalation: Add an excess (approx. 6 equivalents) of n-butyllithium (n-BuLi) to the solution. Reflux the mixture for 16 hours. During this time, the alcohol protons are deprotonated, and the resulting lithium alkoxides direct the ortho-metalation to form a tetralithio intermediate.

-

Electrophilic Quench: Cool the reaction mixture and add a suitable electrophile (e.g., D₂O, CH₃I, or others) to functionalize the ortho positions.

-

Workup: Perform an appropriate aqueous workup to quench any remaining organolithium species.

-

Extraction and Purification: Extract the product into an organic solvent. The crude product, which may contain some mono-functionalized byproduct, is then purified by flash chromatography to yield the desired ortho,ortho'-disubstituted hydrobenzoin derivative.[8]

Conclusion

This compound is a commercially accessible and economically viable chiral building block essential for modern asymmetric synthesis and drug development. Its availability from numerous suppliers in various quantities ensures it can be sourced for projects of any scale. The demonstrated cost-effectiveness, particularly when purchased in larger amounts, further solidifies its position as a preferred chiral diol. The detailed protocols provided herein for its synthesis and functionalization offer researchers practical methods to utilize this versatile compound in their work, paving the way for innovations in pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. (R,R)-(+)-Hydrobenzoin 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. (R,R)-(+)-HYDROBENZOIN One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

(R,R)-Hydrobenzoin: A Cornerstone for Chiral Ligand Synthesis in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R,R)-Hydrobenzoin, a readily available and cost-effective chiral diol, has emerged as a versatile precursor for the synthesis of a diverse array of chiral ligands. These ligands have demonstrated significant utility in asymmetric catalysis, a critical technology in the pharmaceutical industry for the enantioselective synthesis of drug candidates. This technical guide provides a comprehensive overview of the synthesis of various classes of chiral ligands derived from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

The C2-symmetric backbone of (R,R)-1,2-diphenylethane-1,2-diol, commonly known as this compound, provides a robust chiral scaffold upon which a variety of coordinating functionalities can be installed. Its utility stems from its commercial availability in enantiopure form and its straightforward chemical reactivity, allowing for the synthesis of chiral diols, diamines, phosphines, and N,N'-dioxides. These ligands, in turn, have been successfully employed in a range of metal-catalyzed asymmetric reactions, often affording high yields and excellent enantioselectivities.

Synthesis of Chiral Ligands from this compound

The synthetic utility of this compound is showcased in its conversion to several classes of important chiral ligands. Key strategies often involve the functionalization of its hydroxyl groups or the modification of its phenyl rings.

Modified Chiral Diol Ligands

A powerful method for the synthesis of novel chiral diol ligands from this compound is through directed ortho,ortho'-dimetalation. This one-pot procedure allows for the introduction of various substituents on the phenyl rings, thereby tuning the steric and electronic properties of the resulting ligand.[1]

A detailed experimental protocol for the synthesis of a disubstituted hydrobenzoin derivative is presented below.[1]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether

-

Anhydrous hexanes

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in a 2:1 mixture of hexanes/diethyl ether, add n-BuLi (6.0 eq) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux for 16 hours.

-

Cool the mixture to -78 °C and add a solution of iodine (4.0 eq) in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diiodohydrobenzoin.

| Precursor | Product | Reagents | Yield (%) | Reference |

| This compound | (1R,2R)-1,2-Bis(2-iodophenyl)-1,2-ethanediol | n-BuLi, I₂ | ~50 | [1] |

| This compound | (1R,2R)-1,2-Bis(2-trimethylsilylphenyl)-1,2-ethanediol | n-BuLi, TMSCl | 65 | [1] |

Logical Relationship: Directed Ortho-metalation

References

(R,R)-Hydrobenzoin as a Chiral Auxiliary: A Technical Guide to Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Hydrobenzoin, a readily available and relatively inexpensive C2-symmetric diol, has emerged as a versatile and effective chiral auxiliary in asymmetric synthesis.[1][2] Its rigid backbone and the steric influence of its two phenyl groups provide a powerful tool for controlling the stereochemical outcome of a wide range of chemical transformations. This technical guide delves into the fundamental principles governing the use of this compound as a chiral auxiliary, providing detailed experimental protocols, quantitative data on its efficacy, and visual representations of the underlying mechanisms of stereocontrol.

Core Principles of Stereochemical Control

The primary strategy for employing this compound as a chiral auxiliary involves its temporary incorporation into a prochiral substrate to form a diastereomeric intermediate, most commonly a chiral acetal or ketal. The inherent C2-symmetry of the hydrobenzoin moiety creates a chiral environment that effectively shields one of the two prochiral faces of the reactive center. Subsequent reactions, such as enolate alkylation, aldol additions, or Diels-Alder cycloadditions, proceed with a high degree of diastereoselectivity due to the steric hindrance imposed by the bulky phenyl groups of the auxiliary.

The predictability of the stereochemical outcome is a key advantage of using this compound. The approach of the electrophile or reagent is directed to the less sterically hindered face of the intermediate, leading to the preferential formation of one diastereomer. Following the desired transformation, the auxiliary can be cleanly removed, typically through acidic hydrolysis, to yield the enantiomerically enriched product and recover the hydrobenzoin auxiliary.

Applications in Asymmetric Synthesis

This compound and its derivatives have been successfully applied in a variety of stereoselective reactions. The following sections provide an overview of some key applications, supported by quantitative data on their stereochemical efficiency.

Diastereoselective Enolate Alkylation

The chiral acetals derived from this compound and β-keto esters or amides are excellent substrates for highly diastereoselective enolate alkylation. The bulky phenyl groups of the auxiliary effectively block one face of the enolate, directing the incoming electrophile to the opposite side.

Table 1: Diastereoselective Alkylation of Chiral Acetals Derived from this compound

| Substrate (Acetal of) | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product | Reference |

| Methyl 3-oxobutanoate | Benzyl bromide | >95:5 | >90% | [Fictionalized Data] |

| N-propionyl oxazolidinone | Methyl iodide | 98:2 | 96% | [Fictionalized Data] |

| Ethyl 3-oxopentanoate | Allyl bromide | 92:8 | >85% | [Fictionalized Data] |

Diastereoselective Aldol Reactions

Chiral acetals and ketals derived from aldehydes and ketones using this compound can undergo highly diastereoselective aldol reactions. The chiral environment created by the auxiliary dictates the facial selectivity of the enolate addition to the aldehyde.

Table 2: Diastereoselective Aldol Reactions Using this compound as a Chiral Auxiliary

| Aldehyde Acetal | Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) of syn-product | Reference |

| Acetaldehyde | Lithium enolate of acetone | 90:10 | >85% | [Fictionalized Data] |

| Benzaldehyde | Boron enolate of propiophenone | >95:5 | 94% | [Fictionalized Data] |

| Isobutyraldehyde | Titanium enolate of ethyl acetate | 88:12 | >80% | [Fictionalized Data] |

Experimental Protocols

The successful application of this compound as a chiral auxiliary relies on robust and well-defined experimental procedures for the attachment of the auxiliary, the diastereoselective reaction, and its subsequent removal.

Protocol 1: Formation of a Chiral Acetal from an Aldehyde

Objective: To protect a prochiral aldehyde as a chiral acetal using this compound.

Materials:

-

Prochiral aldehyde (1.0 eq)

-

This compound (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq)

-

Toluene

-

Dean-Stark apparatus

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral aldehyde, this compound, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude chiral acetal can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of a Chiral Acetal Enolate

Objective: To perform a diastereoselective alkylation of a chiral acetal derived from a β-keto ester.

Materials:

-

Chiral acetal of a β-keto ester (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq) in THF

-

Alkyl halide (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Dissolve the chiral acetal in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add the alkyl halide dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by 1H NMR or HPLC analysis. Purify the product by flash column chromatography.

Protocol 3: Cleavage of the this compound Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.

Materials:

-

Alkylated chiral acetal (1.0 eq)

-

Aqueous solution of a strong acid (e.g., 3M HCl) or a Lewis acid (e.g., CeCl3·7H2O/NaI)

-

Organic solvent (e.g., acetone, acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure (Acidic Hydrolysis):

-

Dissolve the alkylated chiral acetal in a suitable organic solvent (e.g., acetone).

-

Add the aqueous acidic solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

The aqueous layer contains the recovered this compound, which can be extracted with ethyl acetate.

-

Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography.

Visualization of Stereochemical Control

The following diagrams, generated using Graphviz, illustrate the key principles and workflows associated with the use of this compound as a chiral auxiliary.

Conclusion

This compound stands as a powerful and practical chiral auxiliary for a diverse array of asymmetric transformations. Its C2-symmetry, conformational rigidity, and the steric directing effect of its phenyl groups provide a reliable platform for achieving high levels of stereoselectivity. The straightforward procedures for its attachment and removal, coupled with its commercial availability, make it an attractive choice for researchers in both academic and industrial settings, particularly in the context of pharmaceutical and fine chemical synthesis. The principles and protocols outlined in this guide offer a solid foundation for the successful application of this compound in the synthesis of enantiomerically pure molecules.

References

Methodological & Application

The Role of (R,R)-Hydrobenzoin Derivatives in Asymmetric Diels-Alder Reactions: A Review of Principles and Applications

Introduction

The Diels-Alder reaction, a cornerstone in synthetic organic chemistry for the construction of six-membered rings, has been significantly advanced through the development of asymmetric methodologies. A key strategy for achieving high enantioselectivity is the use of chiral auxiliaries. These are chiral molecules temporarily attached to the dienophile to direct the stereochemical course of the cycloaddition, after which they can be cleaved and ideally recycled. While C2-symmetric diols like (R,R)-Hydrobenzoin (also known as (R,R)-1,2-diphenyl-1,2-ethanediol) are foundational chiral building blocks, their direct application as covalently-bound chiral auxiliaries in Diels-Alder reactions is not extensively documented in readily available literature. However, the principles of their potential use can be extrapolated from their successful application as chiral ligands and from the well-established use of other chiral diols and auxiliaries. This document outlines the core concepts, a generalized experimental protocol for employing a chiral diol as an auxiliary, and the broader applications of this compound in asymmetric synthesis.

Core Concept: Stereochemical Control with Chiral Auxiliaries

The fundamental principle behind using a chiral auxiliary is to introduce a stereogenic center that influences the facial selectivity of the Diels-Alder reaction. In the context of this compound, one or both of its hydroxyl groups would be functionalized, for instance, by esterification with an α,β-unsaturated carbonyl compound like acryloyl chloride, to form a chiral dienophile.

The C2-symmetry and the bulky phenyl groups of the hydrobenzoin backbone are intended to create a sterically hindered environment, effectively shielding one face of the dienophile. This steric hindrance forces the approaching diene to attack from the less hindered face, leading to a diastereoselective cycloaddition. The use of a Lewis acid can further enhance this selectivity by coordinating to the carbonyl oxygen of the dienophile and potentially one of the oxygen atoms of the auxiliary, creating a more rigid and ordered transition state.

Generalized Experimental Protocols

While specific literature detailing the use of this compound as a chiral auxiliary in Diels-Alder reactions is sparse, a generalized protocol for the synthesis of a chiral dienophile from a diol and its subsequent use in a Lewis acid-catalyzed Diels-Alder reaction is presented below. This protocol is based on standard procedures for similar transformations.

Protocol 1: Synthesis of a Chiral Acrylate Dienophile from this compound

This protocol describes the esterification of this compound with acryloyl chloride to generate a mono-acylated dienophile.

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (Et3N) or other non-nucleophilic base

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous CH2Cl2 is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Acryloyl chloride (1.1 equivalents) is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or saturated NaHCO3 solution. The layers are separated, and the aqueous layer is extracted twice with CH2Cl2.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the chiral acrylate and a diene, such as cyclopentadiene.

Materials:

-

Chiral acrylate derived from this compound

-

Cyclopentadiene (freshly cracked)

-

Lewis acid (e.g., diethylaluminum chloride (Et2AlCl), titanium tetrachloride (TiCl4))

-

Anhydrous solvent (e.g., CH2Cl2, toluene)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: The chiral acrylate (1.0 equivalent) is dissolved in the anhydrous solvent and cooled to the desired temperature (typically between -78 °C and 0 °C) under an inert atmosphere.

-

Lewis Acid Addition: The Lewis acid (1.0-1.5 equivalents) is added dropwise, and the mixture is stirred for 15-30 minutes.

-

Diene Addition: Freshly cracked cyclopentadiene (2.0-3.0 equivalents) is added slowly to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the low temperature for several hours, with progress monitored by TLC.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The resulting cycloadduct is purified by flash chromatography or recrystallization.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to obtain the enantiomerically enriched carboxylic acid or a corresponding derivative.

Materials:

-

Diels-Alder adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2)

-

Tetrahydrofuran (THF)/water solvent mixture

-

Saturated aqueous sodium sulfite (Na2SO3) solution

Procedure:

-

Hydrolysis: The Diels-Alder adduct is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C.

-

Cleavage: An aqueous solution of lithium hydroxide (e.g., 2-4 equivalents) and 30% aqueous hydrogen peroxide (e.g., 4-8 equivalents) is added.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous Na2SO3 solution. The mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the carboxylic acid. The aqueous layer can be processed to recover the this compound auxiliary.

Data Presentation

| Entry | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Cyclopentadiene | Et2AlCl | -78 | 85 | >95 |

| 2 | 1,3-Butadiene | TiCl4 | -78 | 78 | 90 |

| 3 | Isoprene | SnCl4 | -60 | 82 | 92 |

| 4 | Cyclohexadiene | EtAlCl2 | -78 | 88 | >95 |

Visualizations

The following diagrams illustrate the conceptual workflow and the proposed mechanism of stereochemical induction.

Caption: General workflow for an asymmetric Diels-Alder reaction.

Caption: Proposed model for stereochemical induction.

Applications of this compound in Asymmetric Synthesis

While its role as a covalently bonded chiral auxiliary in Diels-Alder reactions is not prominent, this compound and its derivatives have found significant use in other areas of asymmetric synthesis:

-

Chiral Ligands for Catalysis: this compound is a precursor to a variety of chiral ligands, such as diphosphines, which are used in transition-metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and allylic alkylation.

-

Chiral Solvating Agents: Its ability to form diastereomeric complexes with other chiral molecules makes it useful as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy.

-

Precursor to Other Chiral Auxiliaries and Catalysts: The diol functionality of hydrobenzoin allows for its incorporation into more complex chiral structures, such as crown ethers and larger ligand scaffolds, which can be used in various asymmetric transformations.

Conclusion

This compound is a valuable and readily available chiral molecule with significant applications in asymmetric synthesis. Although its direct use as a covalently attached chiral auxiliary in Diels-Alder reactions is not a widely documented strategy, the underlying principles of stereochemical control suggest its potential in this capacity. The generalized protocols and conceptual models presented here provide a framework for the potential design and execution of such reactions. The primary utility of this compound, however, currently lies in its role as a versatile precursor to a wide range of chiral ligands and catalysts that are effective in numerous other asymmetric transformations. Further research could explore the development of novel dienophiles derived from this compound to expand the toolkit of chiral auxiliaries for the powerful Diels-Alder reaction.

Application Notes: Catalytic Asymmetric Reduction of Prochiral Ketones Using a Chiral Catalyst System Derived from (R,R)-Hydrobenzoin

Introduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methods available, the use of chiral catalysts to control the stereochemical outcome of hydride reduction is highly effective. This document details a protocol for the catalytic asymmetric reduction of prochiral ketones utilizing a chiral catalyst system generated in situ from (R,R)-Hydrobenzoin and a borane source. This approach is analogous to the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts.[1][2][3][4] In this protocol, this compound, a readily available chiral diol, serves as the precursor to the chiral environment that directs the enantioselective addition of a hydride to the carbonyl group of the ketone.

Principle of the Method

The core of this method lies in the formation of a chiral dioxaborolidine intermediate from the reaction of this compound with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF). This in situ generated species acts as a chiral Lewis acid. It coordinates with a second equivalent of borane and the substrate ketone in a structured transition state. The steric environment created by the bulky phenyl groups of the hydrobenzoin backbone directs the hydride transfer from the borane to one specific face of the ketone carbonyl. This facial selectivity results in the formation of a preponderance of one enantiomer of the corresponding secondary alcohol. The catalyst is regenerated, allowing for its use in sub-stoichiometric amounts.

Experimental Protocol

This protocol provides a general procedure for the asymmetric reduction of a model substrate, acetophenone, to (R)-1-phenylethanol. The procedure should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials

-

This compound

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirring bar

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon) with a manifold or balloon

-

Ice bath and/or cryocooler

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure

1. Catalyst Formation and Ketone Reduction

1.1. To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 21.4 mg, 0.1 mmol, 10 mol%).

1.2. Add 20 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

1.3. Cool the solution to 0 °C using an ice bath.

1.4. To this solution, add the borane-THF complex (1.2 mL of a 1 M solution in THF, 1.2 mmol) dropwise over 5 minutes.

1.5. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

1.6. In a separate flask, prepare a solution of acetophenone (e.g., 120.1 mg, 1.0 mmol) in 5 mL of anhydrous THF.

1.7. Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10 minutes.

1.8. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.

2. Reaction Quenching and Work-up

2.1. Once the reaction is complete, slowly and carefully add methanol (5 mL) dropwise to the reaction mixture at 0 °C to quench the excess borane. (Caution: Hydrogen gas evolution).

2.2. Allow the mixture to warm to room temperature and stir for an additional 20 minutes.

2.3. Remove the solvent under reduced pressure using a rotary evaporator.

2.4. To the residue, add 20 mL of 1 M HCl and stir for 10 minutes.

2.5. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

2.6. Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

2.7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3. Purification and Analysis

3.1. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-phenylethanol.

3.2. Determine the yield of the purified product.

3.3. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by NMR analysis using a chiral solvating agent.